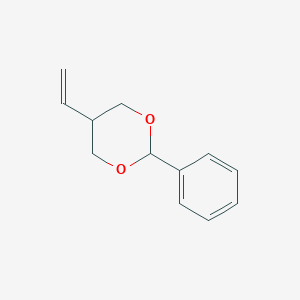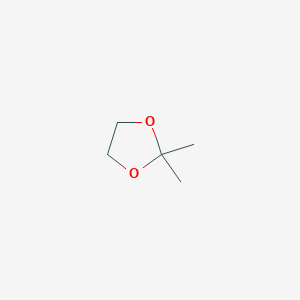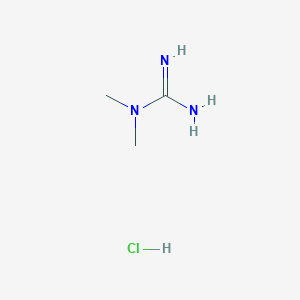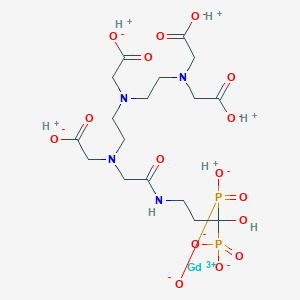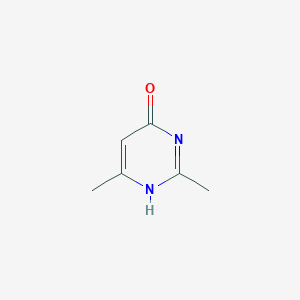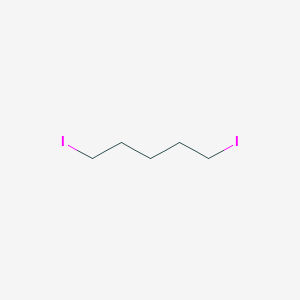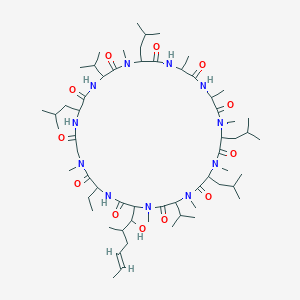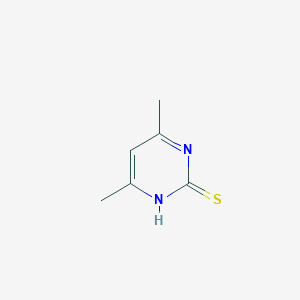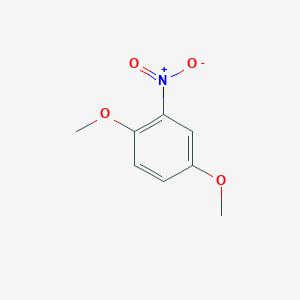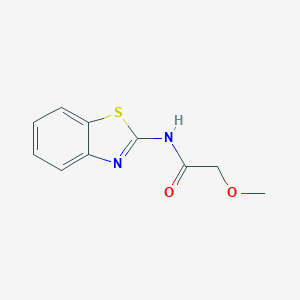
5,5-dimethylimidazolidine-2,4-dione;formaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-dimethylimidazolidine-2,4-dione;formaldehyde, is a water-soluble polymer widely used in various industries. This compound is known for its excellent antimicrobial and preservative properties, making it a valuable component in cosmetics, personal care products, and water treatment applications.
Preparation Methods
The synthesis of formaldehyde, polymer with 5,5-dimethyl-2,4-imidazolidinedione involves reacting formaldehyde with 5,5-dimethyl-2,4-imidazolidinedione in the presence of a catalyst. This reaction results in the formation of a water-soluble polymer. The industrial production methods are designed to ensure high efficiency and cost-effectiveness.
Chemical Reactions Analysis
5,5-dimethylimidazolidine-2,4-dione;formaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5,5-dimethylimidazolidine-2,4-dione;formaldehyde has a wide range of scientific research applications:
Chemistry: Used as a preservative and antimicrobial agent in various chemical formulations.
Biology: Employed in biological research for its antimicrobial properties.
Industry: Utilized in cosmetics, personal care products, and water treatment for its preservative properties.
Mechanism of Action
The compound exerts its effects by releasing formaldehyde, a highly effective antimicrobial agent. Formaldehyde works by cross-linking bacterial proteins, preventing their growth and replication. This mechanism is crucial for its preservative and antimicrobial properties.
Comparison with Similar Compounds
5,5-dimethylimidazolidine-2,4-dione;formaldehyde is unique due to its combination of antimicrobial and preservative properties. Similar compounds include:
Hydantoin, 5,5-dimethyl-: Known for its antimicrobial properties.
Dimethylhydantoin: Another compound with similar antimicrobial effects.
1,3-Bis(hydroxymethyl)-5,5-dimethyl-2,4-imidazolidinedione: Shares similar chemical structure and properties
These compounds highlight the uniqueness of formaldehyde, polymer with 5,5-dimethyl-2,4-imidazolidinedione in terms of its specific applications and effectiveness.
Properties
CAS No. |
26811-08-5 |
|---|---|
Molecular Formula |
C6H10N2O3 |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
5,5-dimethylimidazolidine-2,4-dione;formaldehyde |
InChI |
InChI=1S/C5H8N2O2.CH2O/c1-5(2)3(8)6-4(9)7-5;1-2/h1-2H3,(H2,6,7,8,9);1H2 |
InChI Key |
ZFSGODDPMKJGJV-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)NC(=O)N1)C.C=O |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C.C=O |
Key on ui other cas no. |
26811-08-5 |
Synonyms |
dimethylhydantoin-formaldehyde resin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


